

2-Bromo-3-chlorophenol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-chlorophenol**

Cat. No.: **B1280867**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-Bromo-3-chlorophenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-3-chlorophenol**. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Physical Properties

The physical properties of **2-Bromo-3-chlorophenol** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrClO	--INVALID-LINK--[1]
Molecular Weight	207.45 g/mol	--INVALID-LINK--[2]
Melting Point	55.5 °C	--INVALID-LINK--[3]
Boiling Point (Predicted)	233.0 ± 20.0 °C	--INVALID-LINK--[3]
Density (Predicted)	1.788 ± 0.06 g/cm ³	--INVALID-LINK--[3]
pKa (Predicted)	7.47 ± 0.10	--INVALID-LINK--[3]
LogP	2.8081	--INVALID-LINK--[1]
Appearance	Light yellow solid	--INVALID-LINK--[4]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere	--INVALID-LINK--[3]

Chemical Properties

The chemical properties of **2-Bromo-3-chlorophenol** are dictated by the presence of the hydroxyl, bromo, and chloro substituents on the aromatic ring.

Property	Description	Source(s)
Hydrogen Bond Donor Count	1	--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--[2]
Rotatable Bond Count	0	--INVALID-LINK--[2]
Complexity	99.1	--INVALID-LINK--[2]
Exact Mass	205.91341 Da	--INVALID-LINK--[2]
Canonical SMILES	C1=CC(=C(C(=C1)Cl)Br)O	--INVALID-LINK--[2]
InChIKey	SJFAAIBDKRBLMN-UHFFFAOYSA-N	--INVALID-LINK--[2]

Reactivity

Halogenated phenols, such as **2-Bromo-3-chlorophenol**, are important intermediates in organic synthesis. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the halogen atoms are deactivating but also ortho-, para-directing. The interplay of these substituents governs the reactivity of the aromatic ring. Halogenated phenols can undergo reactions such as etherification, esterification, and further halogenation. They can also participate in coupling reactions. Gaseous chlorophenols and bromophenols can act as precursors in the formation of mixed halogenated dibenzo-p-dioxins and furans under thermal conditions.[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Melting Point Determination

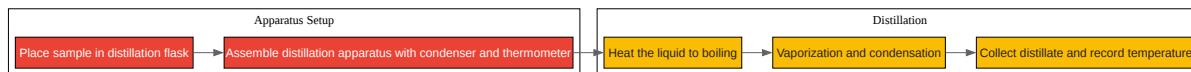
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Methodology:

- Sample Preparation: A small amount of the finely powdered **2-Bromo-3-chlorophenol** is packed into a capillary tube, which is sealed at one end.
- Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube or a Mel-Temp apparatus).
- Heating: The heating bath is heated slowly and steadily, ensuring a uniform temperature distribution.[\[3\]](#)
- Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is the melting point of the

compound. For accurate measurements, a slow heating rate of about 2°C per minute is recommended near the expected melting point.

[Click to download full resolution via product page](#)

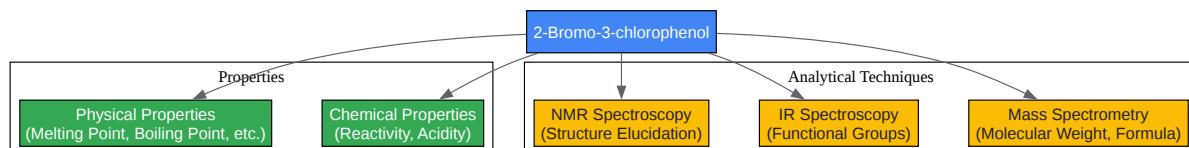

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

- Apparatus Setup: A distillation apparatus is assembled with the liquid sample in the distilling flask, along with a few boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distilling flask.
- Heating: The sample is heated gently to its boiling point.
- Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point of the liquid.[\[6\]](#)


[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Boiling Point Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to determine the connectivity of atoms.[7][8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For **2-Bromo-3-chlorophenol**, characteristic absorptions would be expected for the O-H stretch of the hydroxyl group and C=C stretching of the aromatic ring.[9][10]
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer clues about the structure. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[11][12]

[Click to download full resolution via product page](#)

Caption: Interrelation of Compound, Properties, and Analysis.

Safety Information

2-Bromo-3-chlorophenol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective

equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity

While many bromophenols isolated from marine sources have shown a variety of biological activities, including antioxidant, antimicrobial, and anticancer effects, specific signaling pathways and biological activities for **2-Bromo-3-chlorophenol** are not well-documented in publicly available literature.[13][14][15] Further research is needed to elucidate the potential biological roles of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-3-chlorophenol | C6H4BrClO | CID 12175703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. 1 [science.widener.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ochem.weebly.com [ochem.weebly.com]

- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Bromo-3-chlorophenol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280867#2-bromo-3-chlorophenol-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com